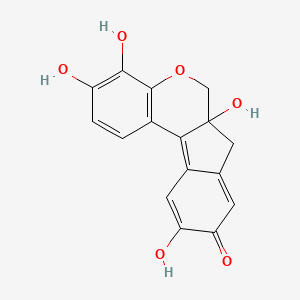
Patent
US08067187B2
Procedure details


In a second series of experiments, the influence of ellagic acid, another stimulator of the interaction between tPA and misfolded proteins, on Aβ induced platelet aggregation was assessed. Ellagic acid was first dissolved to 100 mg/ml in DMSO, and then further diluted to 1 mg/ml in HBS buffer. Final concentrations of Aβ and ellagic acid in the aggregation assay were 50 μg/ml and 25/50 μg/ml, respectively. In addition, the influence of ellagic acid alone on platelet aggregation was tested. As a control, the influence of 0.08% DMSO on 50 μg/ml Aβ-induced platelet aggregation was analyzed. The 100% DMSO of the ellagic acid stock was diluted 2000 and 4000×, resulting in 0.005% and 0.0025% final DMSO concentrations in the aggregation assay.









Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:20]([OH:21])=[C:19]([OH:22])[C:18]2[O:17][C:15](=O)[C:5]3=[CH:6][C:7](O)=[C:8]([OH:13])[C:9]4[O:10]C(=O)[C:2]=1[C:3]=2[C:4]=43>CS(C)=O>[CH2:4]1[C:9]2([OH:10])[CH2:8][O:17][C:18]3[C:19]([OH:22])=[C:20]([OH:21])[CH:1]=[CH:2][C:3]=3[C:4]2=[C:5]2[C:6]1=[CH:7][C:8]([C:9]([OH:10])=[CH:15]2)=[O:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=C2C=3C=4C(=CC(=C(C4OC2=O)O)O)C(=O)OC3C(=C1O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=C2C=3C=4C(=CC(=C(C4OC2=O)O)O)C(=O)OC3C(=C1O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=C2C=3C=4C(=CC(=C(C4OC2=O)O)O)C(=O)OC3C(=C1O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=C2C=3C=4C(=CC(=C(C4OC2=O)O)O)C(=O)OC3C(=C1O)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=C2C=3C=4C(=CC(=C(C4OC2=O)O)O)C(=O)OC3C(=C1O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
further diluted to 1 mg/ml in HBS buffer
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1C2=CC(=O)C(=CC2=C3C1(COC4=C3C=CC(=C4O)O)O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
